molecular formula C11H13NO B068889 3-(Pyridin-3-yl)cyclohexanone CAS No. 192717-48-9

3-(Pyridin-3-yl)cyclohexanone

Cat. No. B068889
CAS RN: 192717-48-9
M. Wt: 175.23 g/mol
InChI Key: YVMAOAQUIBACCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, cyclohexane derivatives were synthesized in one step from 2-acetylpyridine and 4-chloro- or 4-bromobenzaldehyde with high yield under mild conditions . Another study reported the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For example, a study reported the reaction sequence likely to include the formation of chalcone, Cannizzaro reaction, and one-pot cyclization . Another study discussed the cyanoacetylation of amines .

Scientific Research Applications

Antiproliferative Activity

“3-(Pyridin-3-yl)cyclohexanone” derivatives have been synthesized and evaluated for their antitumor activity. These compounds, particularly the pyridine derivatives, have shown promising results against liver carcinoma cell lines (HEPG2), indicating their potential as anticancer agents . The structure-activity relationship (SAR) of these derivatives has been studied, revealing the importance of the pyridine core in biological applications.

Synthesis of Cyanopyridines

The compound has been used in the synthesis of new 3-cyanopyridines, which possess a wide range of pharmacological activities. These activities include antihypertensive, antipyretic, anti-inflammatory, analgesic, cardiotonic, antimicrobial, and anticancer properties . The pyridine core is a crucial constituent in many bioactive compounds, both synthetic and natural.

Oxidative Coupling Reactions

In coordination with Pd(II), “3-(Pyridin-3-yl)cyclohexanone” undergoes oxidative C–C coupling reactions. This process yields Pd complexes that have been characterized by spectral data and confirmed by single-crystal X-ray crystallography . These reactions are significant for the development of new compounds with potential applications in various fields, including medicinal chemistry.

Nonlinear Optical Properties

The derivatives of “3-(Pyridin-3-yl)cyclohexanone” have been studied for their potential applications in nonlinear optics. These studies include second and third harmonic generation, which are important for the development of new materials for optical devices . The static and dynamic polarizability of these compounds is found to be significantly higher than that of urea, a standard reference material in nonlinear optics.

Metal Complex Formation

The ability of pyridine derivatives to form metal complexes has been explored. These complexes have applications in catalysis and materials science. The metal complex formation also leads to the investigation of these derivatives as antitumor agents due to their ability to bind with DNA/RNA .

Topoisomerase Inhibitory Activity

Pyridine derivatives, including “3-(Pyridin-3-yl)cyclohexanone”, have been investigated for their topoisomerase inhibitory activity. They exhibit cytotoxicity against various human cancer cell lines, marking them as novel anticancer agents . This activity is crucial for the development of new therapeutic agents in the fight against cancer.

Safety and Hazards

The safety data sheet for a similar compound, cyclohexane, indicates that it is highly flammable and may cause skin and eye irritation . A matrix scientific document indicates that “3-(Pyridin-3-yl)cyclohexanone” may cause an allergic skin reaction and serious eye irritation .

Future Directions

Future research could focus on the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . Additionally, the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities could be explored .

properties

IUPAC Name

3-pyridin-3-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h2,4,6,8-9H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMAOAQUIBACCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-yl)cyclohexanone

Synthesis routes and methods I

Procedure details

A mixture of 8b (275 mg, 1.59 mmol) and rhodium (325 mg, 0.158 mmol, 5% wt. on activated basic alumina) in EtOH (16.0 mL) was hydrogenated at atmospheric pressure while stirring at rt. After the reaction was deemed to be complete, the reaction mixture was filtered through a short column of Celite®, eluting copiously with EtOAc, and the combined organics were concentrated in vacuo to afford the title compound, 8c. m/z (ES) 176 (MH)+
Name
Quantity
275 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
325 mg
Type
catalyst
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 3-pyridin-3-yl-cyclohex-2-enone (1.25 g in 50 mL ethanol) was added 164 mg of platinum oxide catalyst and the mixture subjected to hydrogen at 40 psi. After 2 hours, the catalyst was removed by filtration and the filtrate concentrated in vacuo. Purification of the residue by flash chromatography on silica gel (ethyl acetate:hexane, 1:1) gave the title compound (427 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
164 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.